molecular formula C18H20ClN3O4S3 B3413606 N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide CAS No. 946244-66-2

N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B3413606
CAS No.: 946244-66-2
M. Wt: 474 g/mol
InChI Key: ZTTONXSELNFCNA-UHFFFAOYSA-N
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Description

This product, N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide, is a high-purity chemical reagent designed for pharmaceutical and life sciences research. The compound features a synthetically versatile cyclopenta[b]thiophene core, a scaffold recognized for its significant therapeutic potential . Thiophene-based structures are known to exhibit a wide range of biological activities, making them crucial building blocks in medicinal chemistry for the development of new therapeutic agents . The molecular architecture of this reagent, which combines the cyclopenta[b]thiophene unit with a sulfonylated piperidine carboxamide, suggests potential for use in exploring enzyme inhibition pathways and signal transduction mechanisms, particularly those involving sulfonamide-target interactions . Researchers may employ this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a pharmacophore in biological screening assays to identify new leads for conditions such as infectious diseases, inflammation, or cancer . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S3/c19-13-4-5-14(28-13)29(25,26)22-8-6-10(7-9-22)17(24)21-18-15(16(20)23)11-2-1-3-12(11)27-18/h4-5,10H,1-3,6-9H2,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTONXSELNFCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. The key steps typically include:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Functionalization: Introduction of the carbamoyl and sulfonyl groups through reactions with appropriate reagents such as carbamoyl chlorides and sulfonyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl or sulfonyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and piperidine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or piperidine rings .

Scientific Research Applications

N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound is compared to derivatives with modifications in the sulfonyl group, carboxamide substituents, or core heterocycles. Below is a summary of critical structural and functional differences:

Compound Name (Source) Molecular Formula Molecular Weight Key Substituents/Modifications Potential Biological Implications
Target Compound C₁₈H₁₉ClN₃O₄S₃* ~505 5-Chlorothiophen-2-ylsulfonyl Enhanced metabolic stability and receptor affinity
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide C₁₆H₁₉N₃O₄S₃ 437.51 Thiophen-2-ylsulfonyl (no chlorine) Reduced electron-withdrawing effects
N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-methanesulfonylpiperidine-3-carboxamide C₁₅H₂₁N₃O₄S₂ 371.47 Methanesulfonyl (simpler substituent) Lower molecular weight; reduced steric hindrance
N-phenyl-2-[(thiophen-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide C₂₀H₁₉N₃O₂S₂ 405.51 Phenylcarbamoyl group (replaces carbamoyl) Altered hydrophobicity and target selectivity

Functional Implications of Substituents

  • Sulfonyl Group Variations: The 5-chlorothiophen-2-ylsulfonyl group in the target compound introduces chlorine, which may improve metabolic stability and binding affinity compared to non-chlorinated analogues (e.g., ) .
  • Core Modifications :

    • The cyclopenta[b]thiophene scaffold (present in the target compound and ) adds conformational rigidity, which may enhance selectivity for sterically constrained biological targets compared to simpler dihydrothiophene derivatives (e.g., ) .

Research Findings and Gaps

  • Antibacterial Activity : highlights that thiophene-2-carboxamide derivatives exhibit antibacterial properties. The target compound’s 5-chloro substituent may enhance activity against resistant strains, though direct evidence is lacking .
  • Pharmacokinetics : The chlorine atom and sulfonyl group likely improve metabolic stability, but comparative ADME studies are needed .
  • Structural-Activity Relationships (SAR) : Rigorous SAR studies are required to validate the impact of cyclopenta[b]thiophene vs. other cores (e.g., dihydropyridines in ) .

Biological Activity

N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with potential biological activity. Its unique structure, characterized by a cyclopentathiophene core, piperidine ring, and sulfonyl group, suggests various pharmacological applications. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N3O4S3C_{18}H_{21}N_{3}O_{4}S_{3} with a molecular weight of approximately 439.6 g/mol. The presence of sulfur and a sulfonyl group may influence its solubility and interaction with biological membranes, which is critical for its bioactivity.

The compound's mechanism of action likely involves interactions with specific biological targets such as enzymes or receptors. These interactions may occur through hydrogen bonding, hydrophobic interactions, and van der Waals forces, modulating the activity of these targets. Potential pathways include:

  • Inhibition of Enzyme Activity : Similar compounds have demonstrated enzyme inhibition capabilities.
  • Disruption of Protein-Protein Interactions : The structural features may allow for interference in cellular signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity : Compounds similar to this compound have been evaluated for their anticancer properties. For instance, derivatives with thiophene and piperidine moieties have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Research indicates that related thiophene derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The sulfonamide group contributes to this activity by interfering with bacterial enzyme functions.
  • Enzyme Inhibition Studies : In silico studies have suggested that compounds with similar structures can inhibit key enzymes like acetylcholinesterase (AChE) and urease. These findings highlight the potential for developing therapeutic agents targeting neurodegenerative diseases and urinary tract infections .

Q & A

Q. What collaborative approaches integrate computational chemistry and experimental biology to accelerate research?

  • Answer :
  • Virtual screening pipelines : Combine Schrödinger’s Glide for docking, MD simulations for stability, and in vitro validation in a single workflow .
  • AI-driven design : Train generative adversarial networks (GANs) on PubChem data to propose novel analogs with optimized properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide
Reactant of Route 2
N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.